molecular formula C14H26N2O3S B6438460 N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide CAS No. 2549011-46-1

N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide

Cat. No.: B6438460
CAS No.: 2549011-46-1
M. Wt: 302.44 g/mol
InChI Key: ZCAKOJJUNUVUJS-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The structural variations among piperidine-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Mechanism of Action

While the mechanism of action can vary greatly depending on the specific piperidine derivative, many of these compounds are used in the pharmaceutical industry due to their wide variety of biological activities .

Future Directions

The field of piperidine derivatives is a vibrant area of research, with new compounds being synthesized and tested for various applications in the pharmaceutical industry .

Properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c17-20(18,14-4-5-14)15-12-6-8-16(9-7-12)11-13-3-1-2-10-19-13/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAKOJJUNUVUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2CCC(CC2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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